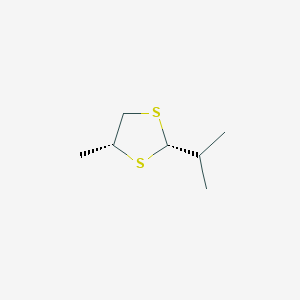
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) is an organic compound with the molecular formula C7H14S2. It belongs to the class of dithiolanes, which are five-membered rings containing two sulfur atoms. This compound is characterized by its unique structure, which includes a dithiolane ring substituted with a methyl group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) typically involves the reaction of appropriate thiol precursors with aldehydes or ketones. The reaction conditions often include the use of acidic catalysts to facilitate the formation of the dithiolane ring. For example, the reaction between 2-methyl-2-propanethiol and 2-methylpropanal in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI).
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: The parent compound without the methyl and isopropyl substitutions.
1,2-Dithiolane: A similar compound with the sulfur atoms in adjacent positions.
1,3-Dithiane: A six-membered ring analog with two sulfur atoms.
Uniqueness
1,3-Dithiolane,4-methyl-2-(1-methylethyl)-,cis-(9CI) is unique due to its specific substitutions, which can impart different chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C7H14S2 |
|---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-2-propan-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C7H14S2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
FFEFMICFXSDLAM-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CS[C@@H](S1)C(C)C |
Canonical SMILES |
CC1CSC(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















